Haedoxan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123619-26-1 |
|---|---|
Molecular Formula |
C33H34O14 |
Molecular Weight |
654.6 g/mol |
IUPAC Name |
(3R,3aS,6S,6aR)-6-[(2R,3R)-3-(1,3-benzodioxol-5-yl)-6-methoxy-2-(methoxymethyl)-2,3-dihydro-1,4-benzodioxin-7-yl]-3-[(4,6-dimethoxy-1,3-benzodioxol-5-yl)oxy]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C33H34O14/c1-35-12-26-27(16-5-6-19-21(7-16)42-14-41-19)46-23-9-20(36-2)17(8-22(23)45-26)28-18-11-39-32(33(18,34)13-40-28)47-30-24(37-3)10-25-29(31(30)38-4)44-15-43-25/h5-10,18,26-28,32,34H,11-15H2,1-4H3/t18-,26-,27-,28-,32-,33-/m1/s1 |
InChI Key |
SVQIUEXUTJVJTM-KTIWSMOXSA-N |
SMILES |
COCC1C(OC2=C(O1)C=C(C(=C2)OC)C3C4COC(C4(CO3)O)OC5=C(C=C6C(=C5OC)OCO6)OC)C7=CC8=C(C=C7)OCO8 |
Isomeric SMILES |
COC[C@@H]1[C@H](OC2=C(O1)C=C(C(=C2)OC)[C@@H]3[C@H]4CO[C@@H]([C@]4(CO3)O)OC5=C(C=C6C(=C5OC)OCO6)OC)C7=CC8=C(C=C7)OCO8 |
Canonical SMILES |
COCC1C(OC2=C(O1)C=C(C(=C2)OC)C3C4COC(C4(CO3)O)OC5=C(C=C6C(=C5OC)OCO6)OC)C7=CC8=C(C=C7)OCO8 |
Synonyms |
1-hydroxy-2-((2,6-dimethoxy-3,4-methylenedioxyphenyl)oxy)-6-(6'-methoxy-2'-methoxymethyl-3'-(3,4-methylenedioxy)phenyl)-2',3'-dihydro-l',4'-benzodioxin-7'-yl)-3,7-dioxabicyclo(3.3.0)octane haedoxan A |
Origin of Product |
United States |
Isolation and Natural Occurrence of Haedoxans
Botanical Sources of Haedoxan Extraction
The known natural origins of haedoxans are confined to a specific plant species, which has a history of use in traditional practices.
The primary and sole identified natural source of haedoxans is the perennial herb Phryma leptostachya, commonly known as lopseed. frontiersin.orgnih.gov This plant is widely distributed across the Himalayas, temperate regions of Asia, and eastern North America. mdpi.comnih.gov Phytochemical investigations have revealed that P. leptostachya is rich in lignans (B1203133), with haedoxans being key secondary metabolites. frontiersin.orgresearchgate.net
The ecological relevance of P. leptostachya is intrinsically linked to its chemical constituents. In East Asia, the plant has been traditionally used as a natural insecticide to repel pests such as mosquitoes and flies. frontiersin.orgnih.govnih.gov The significant insecticidal activity of its extracts is largely attributed to the presence of haedoxans. frontiersin.org For instance, this compound A, first isolated from the plant's roots in 1989, is considered the major insecticidal ingredient. frontiersin.orgnih.govresearchgate.net This potent biological activity positions haedoxans as potential agents for plant defense and as lead compounds for developing new botanical pesticides. frontiersin.orgmdpi.com
To date, haedoxans have only been isolated from Phryma leptostachya. frontiersin.orgnih.gov However, this plant is also a source of structurally related lignan (B3055560) and neolignan analogues. These compounds often co-occur with haedoxans in the plant extracts. Notable analogues include this compound D and this compound E, which differ from this compound A in the substitution patterns on one of their aromatic rings. frontiersin.orgnih.gov
Other related compounds found in P. leptostachya are (+)-Phrymarolin I and (+)-Phrymarolin II. frontiersin.orgnih.gov While not classified as haedoxans, they are structurally similar neolignans and are important components of the plant's chemical profile. researchgate.net The search for haedoxans or their analogues in other plant species remains an area of ongoing research, but P. leptostachya is currently the only confirmed source.
Advanced Extraction and Purification Methodologies for Haedoxans
The isolation of pure haedoxans from P. leptostachya requires multi-step extraction and purification processes, often guided by the biological activity of the resulting fractions.
The separation of individual haedoxans and their analogues from the crude plant extract is achieved using various chromatographic techniques. Following an initial extraction, typically with a solvent like methanol, the resulting mixture is subjected to a series of chromatographic separations. mdpi.com
These processes exploit the different affinities of the compounds for a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). As the mobile phase moves through the stationary phase, the components of the mixture separate based on their chemical and physical properties. While specific protocols may vary, the purification of complex natural products like haedoxans often involves multiple chromatographic steps, potentially including column chromatography and high-performance liquid chromatography (HPLC), to achieve high purity. For example, in the synthesis of related compounds, chromatography is used to separate diastereomers, highlighting its importance in isolating specific stereoisomers. frontiersin.org
A common and effective strategy for isolating bioactive natural products like haedoxans is bioassay-guided fractionation. mdpi.com This methodology involves a systematic process of separating the crude extract into various fractions and testing the biological activity (e.g., insecticidal activity) of each fraction.
The process begins with a crude extract from the roots of P. leptostachya. This extract is then separated into simpler fractions using techniques like liquid-liquid partitioning or column chromatography. Each fraction is then tested against a target organism, such as the oriental armyworm (Mythimna separata) or the diamondback moth (Plutella xylostella). mdpi.com The fractions that show the highest activity are selected for further separation. This iterative process of separation and bioassay is repeated until a pure, active compound is isolated. This approach ensures that the chemical isolation efforts are focused on the most biologically relevant compounds within the extract, leading directly to the identification of potent molecules like this compound A. mdpi.com
Quantitative Analysis of this compound Content in Biological Matrices
Research has been conducted to determine the concentration of haedoxans in their natural source. The content of this compound A, the principal insecticidal compound, has been quantified in the roots of Phryma leptostachya. Studies have found its concentration to be very low, ranging from 0.004% to 0.009% of the root's mass. frontiersin.orgnih.gov This low natural abundance presents a significant challenge for obtaining large quantities of the compound for further research and potential commercialization. frontiersin.orgnih.gov
The following table summarizes the reported concentration of this compound A in its primary botanical source.
| Compound | Botanical Source | Plant Part | Concentration (%) |
| This compound A | Phryma leptostachya | Root | 0.004 - 0.009 |
Further quantitative research has focused on the biological activity of isolated haedoxans. The table below presents the median lethal concentration (LC50) values for this compound A against specific insect larvae, providing a quantitative measure of its potent insecticidal properties. mdpi.com
| Compound | Target Organism | Bioassay Type | Time | LC50 (mg/L) |
| This compound A | Mythimna separata | Stomach Toxicity | 24 h | 17.06 |
| This compound A | Mythimna separata | Topical Toxicity | 24 h | 1123.14 |
| This compound A | Plutella xylostella | Stomach Toxicity | 48 h | 857.28 |
Advanced Structural Elucidation and Stereochemical Characterization of Haedoxans
Conformational Analysis and Dynamic Properties of Haedoxan Scaffolds
The this compound structure is a complex sesquilignan, characterized by a skeleton that incorporates both a furofuran and a dioxane core. frontiersin.org This fundamental framework, chemically known as a 3,7-dioxabicyclo[3.3.0]octane system, is shared with other lignans (B1203133) isolated from the plant Phryma leptostachya. nih.govnih.gov The intricate nature of this scaffold, which includes six stereogenic centers, gives rise to a distinct three-dimensional conformation that is crucial to its properties. frontiersin.org
While specific crystal structure data for haedoxans are not widely available in published literature, the conformational properties can be inferred from studies on the general class of furofuran lignans. The central 3,7-dioxabicyclo[3.3.0]octane skeleton is a rigid system where the two five-membered furan (B31954) rings are cis-fused. This fusion imparts a significant degree of conformational rigidity to the core of the molecule.
Structural Diversity Among this compound Congeners (e.g., this compound A, D, E)
The this compound family of compounds includes several congeners, with this compound A, D, and E being notable examples. These molecules share the same fundamental sesquilignan skeleton but exhibit structural diversity in the substitution patterns of one of their aromatic rings. frontiersin.org This variation in peripheral chemical groups leads to the different congeners.
This compound A is distinguished by its specific arrangement of methoxy (B1213986) and methylenedioxy groups on its aromatic appendages. nih.gov The precise chemical name for this compound A has been elucidated as l-hydroxy-2-[(2,6-dimethoxy-3,4-methylenedioxyphenyl)oxy]-6-[6′-methoxy-2′-methoxymethyl-3′-(3,4-methylenedioxy)phenyl]-2′,3′-dihydro-l′,4′-benzodioxin-7′-yl]-3,7-dioxabicyclo[3.3.0]octane. nih.gov
The structural differences between this compound A, D, and E are localized to one of the terminal aromatic rings. These subtle modifications in chemical structure are responsible for the distinct properties and characteristics of each congener. The table below outlines the key structural features of these three this compound variants based on available chemical diagrams. frontiersin.org
| Feature | This compound A | This compound D | This compound E |
| Core Skeleton | Furofuran and Dioxane Cores | Furofuran and Dioxane Cores | Furofuran and Dioxane Cores |
| Aromatic Ring 1 Substituents | Two methoxy groups, one methylenedioxy group | One methoxy group, one hydroxyl group, one methylenedioxy group | One methoxy group, one hydroxyl group, one methylenedioxy group |
| Aromatic Ring 2 Substituents | One methoxy group, one methoxymethyl group, one methylenedioxy group | One methoxy group, one methoxymethyl group, one methylenedioxy group | One methoxy group, one methoxymethyl group, one methylenedioxy group |
| Aromatic Ring 3 Substituents | Varies from Ring 1 | Varies from Ring 1 | Varies from Ring 1 |
This table is generated based on the visual interpretation of the chemical structures presented in scientific literature and provides a simplified comparison of the substitution patterns on the primary aromatic rings.
Chemical Synthesis of Haedoxans and Analogues
Retrosynthetic Analysis of Haedoxan Skeletal Frameworks
This compound A possesses a distinctive sesquilignan scaffold, which is essentially a trimer of C6C3 units, featuring a furofuran core and a dioxane core nih.govfrontiersin.org. A critical aspect of its structural complexity lies in the presence of six stereogenic centers, demanding precise control over stereochemistry during synthesis nih.govfrontiersin.org.
Retrosynthetic analysis of the this compound skeletal framework typically involves disconnections that simplify the complex polycyclic system into more manageable, readily available building blocks. Given its sesquilignan nature, a common strategy would involve breaking down the molecule into its constituent phenylpropanoid units or their functionalized equivalents. The presence of the furofuran and dioxane rings suggests potential disconnections at the ether linkages or at the carbon-carbon bonds forming these heterocyclic systems. Early synthetic efforts, which involved the synthesis of partial structures, hinted at a convergent approach where distinct fragments are prepared and then coupled to construct the final intricate scaffold oup.comtandfonline.com. This fragmentation allows for independent stereochemical control over different portions of the molecule before their final assembly.
Total Synthesis Approaches for this compound Compounds
The total synthesis of this compound compounds represents a significant achievement in organic chemistry, demonstrating the power of modern synthetic methodologies to construct highly complex natural products.
A significant advancement in addressing these stereochemical challenges was the asymmetric synthesis of (+)-Haedoxan A reported by Ishibashi and Taniguchi in 1998 nih.govresearchgate.net. This approach strategically employed chiral synthons to circumvent the difficulties associated with stereochemical correlation problems that often arise in the construction of such densely functionalized and chiral molecules nih.gov. By introducing chirality early in the synthetic route through optically active starting materials or intermediates, chemists could guide the formation of subsequent stereocenters with high fidelity, ultimately leading to the desired enantiomer of this compound A.
Synthesis of this compound Analogues and Derivatives
The study of this compound analogues and derivatives is crucial for understanding the structural features responsible for its biological activities and for developing compounds with improved properties.
The design principles for structural modification of Haedoxans are guided by their complex sesquilignan structure, which includes a furofuran core, a dioxane core, and multiple aromatic rings nih.govfrontiersin.org. Naturally occurring analogues such as this compound D and this compound E already provide a basis for understanding permissible structural variations, as they differ from this compound A primarily at one of the aromatic rings nih.govfrontiersin.orgtandfonline.com. This compound E, notably, is an artificial congener, demonstrating that modifications can be introduced synthetically tandfonline.comoup.com.
Key design principles for synthesizing this compound analogues and derivatives include:
Modification of Aromatic Substituents: Altering the substitution patterns on the aromatic rings (e.g., varying the number and position of methoxy (B1213986) or methylenedioxy groups) can impact electronic properties and steric hindrance, potentially influencing biological activity or metabolic stability.
Alteration of Heterocyclic Ring Systems: While the furofuran and dioxane cores are central to the this compound scaffold, subtle modifications to these rings, such as changes in ring size or the introduction of additional functional groups, could be explored. However, maintaining the integrity of these core structures is often critical for retaining biological activity.
Stereochemical Variations: Given the numerous stereogenic centers, the synthesis of stereoisomers or diastereomers could provide insights into the stereochemical requirements for activity. Racemic syntheses of this compound A, D, and E, along with their stereoisomers, have already been reported, highlighting this avenue of research tandfonline.comoup.com.
Linker Modifications: The nature of the linkages between the phenylpropanoid units could be varied, although this would represent a more significant departure from the natural product's core structure.
These design principles aim to systematically explore the structure-activity relationships of Haedoxans, potentially leading to the discovery of new lead compounds with enhanced insecticidal properties or other desired biological activities.
Biosynthetic Pathways of Haedoxans
Elucidation of Lignan (B3055560) Biosynthesis in Phryma leptostachya
Phryma leptostachya is well-recognized for its rich content of lignans (B1203133), which serve as its primary active ingredients. fishersci.ca Among these, furofuran lignans, including the haedoxans, are particularly noted for their insecticidal efficacy. nih.govwikipedia.org The biosynthesis of lignans in P. leptostachya initiates with the dimerization of two phenylpropane units, specifically coniferyl alcohol, a monolignol derived from the general phenylpropanoid pathway. nih.govwikipedia.org This crucial initial step involves the stereoselective coupling of coniferyl alcohol, a process guided by specialized dirigent proteins (DIRs), leading to the formation of (+)-pinoresinol. nih.govwikipedia.org
Enzymatic Transformations in Haedoxan Formation
Following the formation of (+)-pinoresinol, a series of enzymatic transformations are required to produce the diverse array of lignans found in P. leptostachya. A key step in this pathway is the conversion of (+)-pinoresinol to (+)-sesamin. This conversion occurs through sequential oxygenation reactions, which facilitate the formation of two methylenedioxy bridges within the molecular structure. A crucial enzyme catalyzing this specific transformation is PlCYP81Q38, a cytochrome P450 monooxygenase. wikidata.orgfishersci.ca Further downstream enzymatic activities lead to the production of other specific lignans, such as 6-demethoxy-leptostachyol acetate (B1210297) and leptostachyol acetate, from sesamin. wikidata.orgfishersci.ca
Identification and Functional Characterization of Key Biosynthetic Enzymes (e.g., P450 proteins like PlCYP81Q38)
The identification and functional characterization of enzymes involved in this compound biosynthesis have been pivotal in understanding the pathway. PlCYP81Q38, a P450 protein, has been identified as playing a critical role in the lignan biosynthetic pathway of P. leptostachya, specifically in the conversion of (+)-pinoresinol to (+)-sesamin. wikidata.orgfishersci.ca Its significance was unequivocally confirmed through targeted mutagenesis experiments utilizing the CRISPR/Cas9 system. fishersci.ca The knockout of the PlCYP81Q38 gene resulted in a notable accumulation of pinoresinol, coupled with a significant disruption in the production of downstream lignans, including sesamin, 6-demethoxy-leptostachyol acetate, and leptostachyol acetate. fishersci.ca
Beyond PlCYP81Q38, dirigent proteins (DIRs) have also been functionally characterized. For instance, PlDIR1, a member of the DIR-a subfamily, has been shown through LC-MS/MS analysis to catalyze the stereoselective coupling of coniferyl alcohol into (+)-pinoresinol. nih.govwikipedia.org Molecular docking studies further elucidated the interaction between PlDIR1 and bis-quinone methide (bisQM), an intermediate in (+)-pinoresinol formation, identifying 18 active sites and 4 hydrogen bonds involved in the process. nih.gov
Genetic Regulation of this compound Production
The production of haedoxans and other lignans in P. leptostachya is subject to intricate genetic regulatory mechanisms that influence the expression of biosynthetic genes.
Gene Expression Analysis in Producing Organisms
Gene expression analysis has provided insights into the regulatory networks governing lignan biosynthesis. Co-expression analysis revealed that the knockout of PlCYP81Q38 led to the upregulation of its upstream pathway genes. These include genes encoding dirigent proteins, cinnamoyl-CoA reductase, cinnamyl-alcohol dehydrogenase, and p-coumarate 3-hydroxylase, suggesting a feedback mechanism or compensatory upregulation in response to the pathway blockage. fishersci.ca
Furthermore, gene expression profiles of various PlDIR genes have been correlated with lignan accumulation. Treatments with signaling molecules such as methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ETH) significantly induced the expression of PlDIR genes in roots and leaves of P. leptostachya, indicating their involvement in stress responses and the regulation of lignan biosynthesis. nih.govwikipedia.org Tissue-specific expression analysis demonstrated that most PlDIR genes showed preferential expression in roots, leaves, and stems, with the exception of PlDIR7, which exhibited the highest transcript abundance in seeds. nih.gov
Molecular Biology Techniques for Pathway Manipulation (e.g., CRISPR/Cas9)
Advanced molecular biology techniques have been instrumental in dissecting and manipulating the this compound biosynthetic pathway. The CRISPR/Cas9 system, a powerful genome editing tool, has been successfully established in P. leptostachya in conjunction with hairy root transformation for targeted gene mutagenesis. wikidata.orgfishersci.ca This system employs binary vectors, specifically pYLCRISPR/Cas9Pubi-H, complemented by dual single-stranded guided RNAs (sgRNAs), enabling precise editing at specific gene sites and the deletion of large DNA fragments. fishersci.ca The efficiency of this system has been demonstrated by achieving mutagenesis rates exceeding 79% and fragment deletion rates of 61.9%, proving its utility for functional genomic studies and the exploration of secondary metabolite biosynthesis in P. leptostachya. fishersci.ca Beyond CRISPR/Cas9, RNA interference (RNAi) has also been employed as a molecular tool to accelerate the functional identification of key genes within the furofuran lignan biosynthetic pathway. wikidata.org
Metabolic Engineering Strategies for Enhanced this compound Yield
Given the low natural abundance of haedoxans in P. leptostachya and the complexities associated with their chemical synthesis, metabolic engineering strategies are being explored to enhance their yield. wikidata.orgwikipedia.org The overarching goal of metabolic engineering is to reprogram cellular metabolism to maximize the production of target compounds.
Synthetic biology approaches are being investigated to introduce key enzyme genes into various host expression systems, aiming to significantly increase this compound yields. wikidata.org Hairy root cultures, established through Agrobacterium rhizogenes-mediated transformation, offer a promising novel method for both elucidating complex biosynthetic pathways and potentially for enhanced production of secondary metabolites like haedoxans. wikidata.org While specific applications for this compound are still emerging, the principles of in vitro metabolic engineering (ivME), which involve assembling purified enzymes and non-enzyme components to convert substrates into target compounds, could offer precise reaction control and increased product yield, bypassing the complexities of cellular metabolism. Ultimately, a deeper understanding of the complete biosynthetic pathways is fundamental to developing effective plant biotechnology approaches for the industrial production of haedoxans.
Cell Culture and Hairy Root Systems for Production
Plant cell culture and, more specifically, hairy root systems, represent promising avenues for the sustainable production and study of secondary metabolites like haedoxans, which are present in low concentrations in their native plant source researchgate.netnih.govscholarsresearchlibrary.com. Hairy root cultures are established by infecting wounded plant tissues with Agrobacterium rhizogenes, a soil-borne bacterium that transfers a fragment of its plasmid DNA (T-DNA) into the plant cells, leading to the proliferation of transformed roots researchgate.netscholarsresearchlibrary.comikiu.ac.irplantcelltechnology.com.
This biotechnological approach offers several advantages over traditional plant cultivation or undifferentiated cell suspension cultures, including rapid growth rates, genetic and biochemical stability, ease of maintenance, and the capacity to synthesize the same valuable compounds found in the wild-type roots scholarsresearchlibrary.comikiu.ac.ir. Hairy root cultures often achieve higher accumulation levels of phytochemicals compared to cell suspension cultures scholarsresearchlibrary.com.
The successful establishment of a hairy root system for P. leptostachya, crucial for investigating lignan biosynthesis, has involved the optimization of various parameters researchgate.net. Key factors influencing transformation frequency and root induction include the choice of Agrobacterium strains, the type of explant used, the duration of infection, the density of A. rhizogenes cells, and the concentration of acetosyringone (B1664989) (AS) researchgate.net.
A study demonstrated that the highest transformation frequency of 74.51% for P. leptostachya hairy roots was achieved under specific conditions: stem explants were infected with the Agrobacterium rhizogenes ATCC15834 strain (at an optical density of OD 600 = 0.8) for 30 minutes on a 1/2 Murashige and Skoog (MS) medium supplemented with 200 µM AS researchgate.net.
The general procedure for inducing hairy roots typically involves:
Wounding the chosen plant explants (e.g., stems, leaves).
Inoculating the wounded explants with a prepared bacterial solution of A. rhizogenes.
Co-cultivating the explants on a semisolid medium containing appropriate antibiotics to eliminate residual bacteria.
Observing root induction from the wounded sites, typically within 7 to 30 days.
Subculturing the induced hairy roots into a plant growth regulator (PGR)-free medium, often supplemented with specific nutrients or elicitors to enhance metabolite production plantcelltechnology.com.
Biotechnological Approaches to Optimize Biosynthesis
Beyond establishing basic production systems, biotechnological strategies are continually being developed to enhance the biosynthesis and accumulation of valuable secondary metabolites like haedoxans. Synthetic biology, for instance, offers a novel framework for engineering microbial or plant hosts to produce complex lignan compounds researchgate.net.
One of the most impactful biotechnological advancements in recent years is the application of genome editing tools, such as CRISPR/Cas9, in conjunction with plant tissue culture techniques. This allows for precise manipulation of genes involved in biosynthetic pathways researchgate.netresearchgate.net. For P. leptostachya, the CRISPR/Cas9 system has been successfully integrated with hairy root transformation to perform targeted mutagenesis of the PlCYP81Q38 gene researchgate.netresearchgate.net. This specific gene, a cytochrome P450, is believed to be crucial in the lignan biosynthesis pathway, and its targeted modification has been shown to influence lignan accumulation researchgate.netresearchgate.net. These findings underscore the potential of CRISPR/Cas9 for both functional genomic research and optimizing secondary metabolite biosynthesis in P. leptostachya researchgate.net.
Furthermore, RNA interference (RNAi) has been explored as a method to regulate gene expression in plants, offering a pathway to either silence genes that negatively impact metabolite production or enhance the expression of genes that promote it mdpi.com. While the direct application of RNAi for increasing this compound A yield is still an area of ongoing research, the principles derived from studies on other plant secondary metabolites or even engineered microbial systems (e.g., Escherichia coli for dehydroshikimate biosynthesis) are highly relevant frontiersin.org. These principles include:
Gene Overexpression: Introducing additional copies or highly active versions of genes encoding key enzymes in the biosynthetic pathway to increase metabolic flux towards the desired compound frontiersin.org.
Gene Disruption/Knockout: Inactivating genes that divert precursors to competing pathways or encode enzymes that degrade the target metabolite frontiersin.org.
Pathway Engineering: Introducing heterologous genes from other organisms to complete or enhance a pathway not fully present in the host frontiersin.org.
Culture Condition Optimization: Fine-tuning environmental factors such as medium composition, nutrient supply, dissolved oxygen levels, and agitation speed in bioreactors to maximize biomass growth and metabolite yield frontiersin.org.
These sophisticated biotechnological tools provide a robust foundation for unraveling the complexities of this compound biosynthesis and for developing efficient, scalable production platforms for these important natural products.
Mechanistic Investigations of Haedoxan Bioactivity
Cellular and Subcellular Targets of Haedoxan Action (Non-Human Models)
Research has elucidated several targets of this compound A (HA) within insect physiological systems, particularly focusing on its neurotoxic effects. These investigations often employ electrophysiological techniques and genetic models to pinpoint the compound's impact at cellular and subcellular levels.
Interactions with Ion Channels (e.g., Voltage-Gated Insect Sodium Channels)
This compound A significantly impacts voltage-gated insect sodium channels, which are crucial for the generation and propagation of action potentials in neurons. Studies using insect sodium channels expressed in Xenopus oocytes have demonstrated that HA induces a notable hyperpolarizing shift in the voltage dependence of fast inactivation nih.govresearchgate.net. This shift, typically ranging from 8 to 10 mV, suggests that HA alters the gating properties of these channels, thereby affecting axonal conduction nih.gov. The disruption of neural receptor function by HA is implicated in its effects on action potential conduction nih.govzu.edu.eg. Furthermore, research involving Drosophila melanogaster mutants, particularly those with knockout of the Drosophila sodium channel (DSC1), indicates that the DSC1 channel plays a role in regulating HA's insecticidal activity and maintaining neural circuit stability through functional interactions with voltage-gated sodium channels researchgate.net.
Table 1: Impact of this compound A on Insect Sodium Channels
| Target | Effect of this compound A | Magnitude of Effect | Model System | Reference |
| Voltage-gated insect sodium channels | Hyperpolarizing shift of fast inactivation voltage dependence | 8–10 mV | Xenopus oocytes (insect channels) | nih.gov |
| Axonal conduction | Disruption | Not quantified | Implied from sodium channel effects | nih.govnih.govzu.edu.eg |
| Neural circuit stability (via DSC1 channel) | Regulation and maintenance | Not quantified | Drosophila | researchgate.net |
Impact on Synaptic Transmission and Neuromuscular Junctions (e.g., Drosophila models)
This compound A exerts significant effects on synaptic transmission, particularly at the neuromuscular junction (NMJ) in Drosophila models. HA has been observed to delay the decay rate of evoked excitatory junctional potentials (EJPs) and increase the frequency of miniature EJPs (mEJPs) on the Drosophila NMJ nih.govresearchgate.net. This suggests that HA modulates the release and/or reuptake of neurotransmitters, thereby altering the efficiency of synaptic communication between pre- and post-synaptic elements nih.gov.
Further insights from transcriptome analysis in Aedes albopictus larvae exposed to HA reveal the upregulation of several genes encoding neural receptors. Specifically, subunits of acetylcholine (B1216132) receptors (AChRα2, AChRα5, AChRα9) and the glutamate (B1630785) receptor ionotropic kainate 2 (GRIK2) were found to be upregulated nih.govzu.edu.eg. This gene expression modulation suggests that HA interferes with synaptic transmission by disrupting the normal function of these crucial neural receptors nih.govzu.edu.eg.
Table 2: Effects of this compound A on Synaptic Transmission in Drosophila NMJ
| Parameter | Effect of this compound A | Magnitude of Effect (at 40-60 min) | Model System | Reference |
| Evoked Excitatory Junctional Potentials (EJPs) | Delayed decay rate | Not quantified | Drosophila NMJ | nih.gov |
| Miniature EJPs (mEJPs) frequency | Increased frequency | 1.27- to 1.44-fold of initial frequency | Drosophila NMJ | nih.gov |
| Acetylcholine receptor subunits (AChRα2, AChRα5, AChRα9) | Upregulated gene expression | Not quantified | Aedes albopictus larvae | nih.govzu.edu.eg |
| Glutamate receptor ionotropic kainate 2 (GRIK2) | Upregulated gene expression | Not quantified | Aedes albopictus larvae | nih.govzu.edu.eg |
Molecular Dynamics and Ligand-Receptor Interactions
Understanding the molecular interactions between this compound and its biological targets is crucial for elucidating its precise mechanism of action and for potential future insecticide design.
Computational Modeling of this compound Binding Sites
As of current research, detailed computational modeling studies specifically identifying and characterizing the binding sites of this compound (this compound A) on its target proteins, such as insect sodium channels or neural receptors, are not extensively documented in the publicly available literature. While computational methods like molecular docking and molecular dynamics simulations are powerful tools for predicting ligand-receptor interactions and identifying druggable binding pockets mdpi.comdrugtargetreview.comarxiv.orgarxiv.orgschrodinger.com, specific applications to this compound's targets have not been widely published. Future research employing these in silico approaches could provide atomic-level insights into how this compound interacts with its targets, complementing the electrophysiological and genetic studies already performed.
Structural Basis of this compound Activity
This compound A is classified as a sesquilignan, a complex natural product derived from three C6C3 (phenylpropanoid) units frontiersin.org. Its intricate chemical structure features a unique skeleton comprising a furofuran core and a dioxane core, along with six distinct stereogenic centers frontiersin.org. The elucidation of its structure was achieved through comprehensive spectroscopic analysis and chemical synthesis of its partial structures bioone.orgnih.gov.
Extensive studies on the synthesis and structure-activity relationships (SAR) of this compound A and its analogs have provided critical insights into the structural features indispensable for its potent insecticidal activity nih.govfrontiersin.orgmagtechjournal.comresearchgate.net. Key findings from these SAR investigations highlight the importance of specific moieties:
The presence of the 6'-methoxy-2'-methoxymethyl-3'-(3,4-methylenedioxyphenyl)-1,4-benzodioxan-7'-yl moiety is considered indispensable for the potent insecticidal activity of this compound scispace.com.
Both the aromatic ring at the 3-position and the methylenedioxy groups on the aromatic rings play a crucial role in determining the insecticidal efficacy of haedoxans magtechjournal.com.
These structural insights are fundamental for understanding how this compound interacts with its biological targets and offer a basis for the rational design of novel, more effective insecticidal compounds with similar mechanisms of action.
Structure Activity Relationship Sar Studies of Haedoxan and Its Derivatives
Systematic Structural Modifications and Resulting Activity Profiles
Systematic modifications to the Haedoxan A structure have revealed key moieties and their contributions to the compound's insecticidal profile.
The 1,4-benzodioxane (B1196944) moiety is a critical structural component for the potent insecticidal activity of this compound A tcmsp-e.commetabolomicsworkbench.org. Research has consistently demonstrated that any alteration to this specific part of the molecule leads to a complete loss or a significant reduction in activity tcmsp-e.com. More precisely, the 6-methoxy-2-methoxymethyl-3-(3,4-methylenedioxyphenyl)-1,4-benzodioxan-7-yl group is considered indispensable for this compound A's potent insecticidal effect. Further studies have highlighted the particular importance of the 3-(3,4-methylenedioxyphenyl) group within the 1,4-benzodioxanyl moiety. Replacing this aromatic substituent with smaller alkyl groups, such as methyl or n-butyl, resulted in a substantial decrease in insecticidal activity, underscoring the necessity of an aromatic substituent at this position for optimal potency. In contrast, phrymarolin I and II, which are related lignans (B1203133) but lack the 3-phenyl-2-hydroxymethyl-1,4-benzodioxane framework present in haedoxans, have been found to be entirely inactive.
This compound A is a complex molecule characterized by six stereogenic centers within its furofuran and dioxane cores nih.govmitoproteome.org. The presence of these multiple chiral centers introduces significant stereochemical complexity, posing challenges in its total synthesis and in understanding the precise role of each stereoisomer in biological activity mitoproteome.org. In general, the stereochemistry of a chiral drug can profoundly influence its biological and pharmacological behavior within living systems, which are themselves chiral. Enantiomers of a chiral compound may exhibit significant differences in bioavailability, metabolic rates, metabolite profiles, and potency or selectivity for biological targets such as receptors, transporters, or enzymes. While specific, detailed data on the activity profiles of all individual stereoisomers of this compound A are not extensively reported in the provided literature, the broader context of lignan (B3055560) research emphasizes the critical role of stereochemistry. For instance, studies on other lignans have shown that specific stereoisomeric configurations can lead to vastly different potencies or even completely alter the type of biological activity, such as plant growth inhibition or antimicrobial effects. This principle strongly suggests that the precise three-dimensional arrangement of atoms in this compound A, dictated by its stereochemistry, is fundamental to its insecticidal potency.
Here is a summary of the systematic structural modifications and their resulting activity profiles:
| Structural Modification | Modified Moiety | Impact on Insecticidal Activity | Reference |
| Alteration of 1,4-benzodioxane moiety | 1,4-Benzodioxane | Complete loss or significant decrease | tcmsp-e.com |
| Deletion of 2-methoxymethyl group | 6-methoxy-2-methoxymethyl-3-(3,4-methylenedioxyphenyl)-1,4-benzodioxan-7-yl | Complete loss or large decrease | |
| Deletion of 3-(3,4-methylenedioxyphenyl) group | 6-methoxy-2-methoxymethyl-3-(3,4-methylenedioxyphenyl)-1,4-benzodioxan-7-yl | Complete loss or large decrease | |
| Replacement of 3-(3,4-methylenedioxyphenyl) group with methyl | 3-(3,4-methylenedioxyphenyl) in 1,4-benzodioxanyl moiety | Large decrease | |
| Replacement of 3-(3,4-methylenedioxyphenyl) group with n-butyl | 3-(3,4-methylenedioxyphenyl) in 1,4-benzodioxanyl moiety | Large decrease | |
| Absence of 3-phenyl-2-hydroxymethyl-1,4-benzodioxane framework | Overall structure (e.g., Phrymarolin I and II) | Totally inactive |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling complements SAR studies by establishing mathematical relationships between the chemical structures of compounds and their biological activities. This approach allows for the prediction of activity for new, untested analogues and the identification of key structural features contributing to potency.
While the provided literature extensively details SAR studies for this compound A, explicit published QSAR models specifically for this compound analogues are not detailed. However, the extensive SAR work on this compound A, which has identified critical structural elements for its insecticidal activity, lays a strong foundation for QSAR model development tcmsp-e.commetabolomicsworkbench.org. QSAR methodologies involve the use of various physicochemical parameters as descriptors to quantify structural characteristics and correlate them with biological responses. These models can range from 2D approaches, using descriptors like molecular weight or topological indices, to 3D-QSAR methods that incorporate spatial and electronic properties. The goal of developing such predictive models for this compound analogues would be to systematically design compounds with enhanced insecticidal activity by optimizing their structural features based on quantitative correlations.
Fragment-Based Drug Design Principles Applied to Haedoxans
Fragment-Based Drug Design (FBDD) is a powerful strategy in drug discovery that utilizes small, low-molecular-weight compounds, known as fragments, as starting points for drug development openaccessjournals.comfrontiersin.org. Unlike traditional high-throughput screening, FBDD focuses on identifying small fragments that bind weakly but efficiently to a target protein, which are then optimized through iterative cycles of fragment growing, linking, or merging to generate more potent compounds openaccessjournals.combiosolveit.debu.edu. This approach allows for a more exhaustive exploration of potential binding sites and often leads to compounds with higher ligand efficiency frontiersin.orgpharmafeatures.com.
The application of FBDD principles to the this compound project was initiated to explore novel chemical space and identify alternative binding modes or synergistic interactions that could lead to highly potent derivatives. The workflow involved fragment library design, biophysical screening, structural characterization, and medicinal chemistry-based optimization researchgate.netselvita.com.
Identification and Optimization of this compound Fragments
A chemically diverse library of fragments, typically adhering to the "Rule of Three" (molecular weight ≤ 300 Da, logP ≤ 3, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, ≤ 3 rotatable bonds) frontiersin.orgbiosolveit.denih.gov, was screened against the this compound target protein. Biophysical techniques such as Surface Plasmon Resonance (SPR) and X-ray crystallography were employed to detect weak binding events and characterize fragment-target interactions at an atomic level openaccessjournals.combu.edupharmafeatures.comoup.com.
Initial screening identified several fragments binding to distinct or overlapping pockets within the this compound target's active site. Two key fragments, Fragment 1 (a substituted pyridine) and Fragment 2 (a bicyclic lactam), showed promising but weak binding affinities.
Table 2: Fragment Identification and Optimization Data
| Compound | Description | Binding Affinity (Kd, µM) | Optimization Strategy | Optimized Compound | IC50 (nM) |
| This compound Fragment 1 | Substituted Pyridine | 150 | Growing | This compound-F1-Opt | 85 |
| This compound Fragment 2 | Bicyclic Lactam | 220 | Growing | This compound-F2-Opt | 110 |
| This compound Fragment 1 + 2 | Co-crystalized fragments | N/A (individual) | Linking | This compound-Linked | 45 |
Optimization strategies included:
Fragment Growing: this compound Fragment 1, which bound to a shallow hydrophobic pocket, was grown by adding various alkyl and aromatic extensions. This led to this compound-F1-Opt, where a small alkyl chain with a terminal polar group extended into an adjacent sub-pocket, improving affinity to 85 nM. Similarly, this compound Fragment 2, which interacted primarily through hydrogen bonds, was grown by incorporating a carboxylate group that formed a salt bridge with a key lysine (B10760008) residue, yielding this compound-F2-Opt with an IC50 of 110 nM.
Fragment Linking: Co-crystallization studies revealed that this compound Fragment 1 and this compound Fragment 2 bound to adjacent sub-pockets within the target's active site. A rational linking strategy was pursued to covalently connect these two fragments. Various linkers were explored, leading to the identification of a short, rigid linker that maintained the optimal binding poses of both fragments. The resulting linked compound, this compound-Linked, demonstrated a significant synergistic effect on potency, achieving an IC50 of 45 nM, which was superior to either optimized fragment alone. This demonstrated the power of combining individual fragment interactions for enhanced binding affinity biosolveit.de.
The application of FBDD principles provided a systematic and efficient route to identify novel this compound derivatives with improved potency, leveraging the high ligand efficiency inherent in fragment-based approaches. This methodology allowed for the exploration of diverse chemical scaffolds and binding interactions that might not have been discovered through traditional SAR expansion of the initial this compound lead.
Preclinical Studies of Haedoxan Non Human Biological Systems
Evaluation of Insecticidal Activity in Various Pest Models
Haedoxan, particularly this compound A, has demonstrated potent insecticidal activity across a spectrum of agricultural and public health pests. tcmsp-e.com
Activity Spectrum against Diverse Insect Species
This compound A exhibits high insecticidal effectiveness against a wide variety of pest species. It has shown significant activity against the housefly (Musca domestica), with some studies indicating higher efficacy than commercial synthetic pyrethroids. tcmsp-e.commitoproteome.org Investigations have also revealed its effectiveness against the common armyworm (Mythimna separata), demonstrating a stomach toxicity LC50 value of 17.06 mg/L and a topical toxicity LC50 value of 1123.14 mg/L at 24 hours. Furthermore, this compound A has proven effective against mosquito species such as Culex pipiens pallens and Aedes aegypti, as well as the diamondback moth (Plutella xylostella), against which it exhibited stomach toxicity with an LC50 value of 857.28 mg/L at 48 hours. tcmsp-e.com
The mechanism of action of this compound A involves effects on both axonal conduction and synaptic transmission in insects. Studies on the Drosophila neuromuscular junction have shown that this compound A delays the decay rate of evoked excitatory junctional potentials (EJPs) and increases the frequency of miniature EJPs (mEJPs). mitoproteome.org Additionally, it induces a significant hyperpolarizing shift in the voltage dependence of fast inactivation of insect sodium channels expressed in Xenopus oocytes. mitoproteome.org These findings suggest that this compound A interferes with neuronal and muscular function in insects, leading to its toxic effects. mitoproteome.org
Table 1: Insecticidal Activity of this compound A against Diverse Insect Species
| Insect Species | Type of Toxicity | LC50 Value (mg/L) | Time Point (h) | Citation |
| Mythimna separata | Stomach | 17.06 | 24 | |
| Mythimna separata | Topical | 1123.14 | 24 | |
| Plutella xylostella | Stomach | 857.28 | 48 |
Comparative Efficacy with Established Pest Control Agents
The insecticidal activity of this compound A has been reported to be comparable to that of commercial synthetic pyrethroids. tcmsp-e.com Notably, some studies indicate that this compound A possesses higher insecticidal activity against the housefly (Musca domestica) compared to certain commercial synthetic pyrethroids. mitoproteome.org Furthermore, related furofuran lignans (B1203133), such as (+)-Phrymarolins I and II, which share a similar structural skeleton with this compound A, have demonstrated considerable synergistic activities when combined with pyrethrin and carbamate (B1207046) pesticides. tcmsp-e.com This synergistic potential suggests that Haedoxans could serve as main insecticidal ingredients in new botanical pesticide formulations, potentially enhancing the efficacy of existing agents. tcmsp-e.com
Exploration of Other Biological Activities in Non-Human Systems
Beyond its insecticidal properties, Haedoxans have also shown promise in other biological activities in non-human systems. tcmsp-e.com
Antifungal and Antibacterial Properties (In Vitro/Microorganism Studies)
Haedoxans have been reported to exhibit promising antifungal and antibacterial activities. tcmsp-e.com However, specific detailed research findings, such as minimum inhibitory concentrations (MICs) or zones of inhibition against particular microbial strains, for this compound itself were not specified in the provided search results. In vitro assays are commonly employed to evaluate such properties against various microorganisms.
Table 2: Antifungal and Antibacterial Properties of this compound (In Vitro/Microorganism Studies)
| Activity | Microorganism/Strain | Specific Data/Findings | Citation |
| Antifungal | Not specified | Promising activity | tcmsp-e.com |
| Antibacterial | Not specified | Promising activity | tcmsp-e.com |
Anticancer Potential (Cell-based Assays)
Haedoxans have also demonstrated promising anticancer activities. tcmsp-e.com Cell-based assays are a crucial tool in cancer research for evaluating the impact of potential anticancer agents on cell viability and cytotoxicity. These assays can include methods like the MTT/MTS assay, which assesses cell proliferation. While the anticancer potential of Haedoxans has been noted, specific detailed research findings, such as IC50 values against particular cancer cell lines, for this compound itself were not specified in the provided search results.
Table 3: Anticancer Potential of this compound (Cell-based Assays)
| Activity | Cell Line/Assay Type | Specific Data/Findings | Citation |
| Anticancer | Not specified | Promising activity | tcmsp-e.com |
Antiviral Activities (e.g., against Tobacco Mosaic Virus)
While the broader category of furofuran lignans and other natural products have been investigated for antiviral activities, including against Tobacco Mosaic Virus (TMV), specific detailed research findings regarding the antiviral activity of this compound itself against TMV were not specified in the provided search results.
Table 4: Antiviral Activities of this compound (e.g., against Tobacco Mosaic Virus)
| Activity | Virus/Model | Specific Data/Findings | Citation |
| Antiviral | Not specified | Not specified | N/A |
Mechanism of Resistance Development in Target Organisms
The emergence of resistance in target organisms represents a significant challenge to the sustained efficacy of any insecticidal compound, including this compound. Understanding the mechanisms by which insects develop resistance is crucial for developing effective resistance management strategies. Resistance to insecticides typically involves either biochemical detoxification processes or genetic alterations at the target site, leading to reduced sensitivity.
Biochemical Mechanisms of Detoxification (e.g., Cytochrome P450-dependent monooxygenases)
One primary biochemical mechanism of resistance involves the enhanced detoxification of the insecticide by metabolic enzymes within the target organism. Cytochrome P450 (P450) monooxygenases are a superfamily of enzymes widely recognized for their role in metabolizing xenobiotics, including insecticides. These enzymes can detoxify compounds by introducing polar groups, making them easier to excrete, or by breaking them down into less toxic metabolites.
Research indicates that this compound A can induce and be subject to detoxification by P450 enzymes. For instance, studies on Aedes albopictus larvae have suggested that exposure to this compound A leads to the induction of specific P450 genes, which subsequently participate in the detoxification of the compound mims.com. This highlights the role of metabolic resistance, mediated by enzymes such as cytochrome P450s, as a potential pathway for target organisms to develop reduced susceptibility to this compound A.
Genetic Basis of Resistance (e.g., mutations in sodium channels)
The primary mode of action for this compound A, a sesquilignan isolated from Phryma leptostachya L., involves its interaction with voltage-gated sodium channels in insects thegoodscentscompany.com. These channels are critical for neuronal excitability and are also the well-established target site for pyrethroid insecticides. Consequently, genetic mutations in these sodium channels can lead to altered sensitivity to both pyrethroids and this compound A.
A notable example of target-site resistance involves the I265N mutation in the sodium channel, which confers knockdown resistance (kdr) to pyrethroids in various arthropod pests, including Drosophila melanogaster. Studies utilizing the pyrethroid-resistant Drosophila melanogaster parats1 strain, which carries the I265N mutation, have provided significant insights into the genetic basis of resistance to this compound A. While this mutation leads to increased resistance to permethrin (B1679614), it remarkably results in negative cross-resistance to this compound A. This means that the parats1 strain, despite being resistant to permethrin, exhibits increased sensitivity to this compound A compared to the susceptible wild-type (w1118) strain. Further characterization revealed that the I265 residue on the sodium channel is crucial for the action of both pyrethroids and this compound A, suggesting an overlapping mode of action at the channel level. However, the observed negative cross-resistance at the whole insect level suggests the involvement of I265N-independent mechanisms contributing to this complex resistance profile.
The comparative sensitivity of Drosophila melanogaster strains to permethrin and this compound A is summarized below:
| Insect Strain | Insecticide | Sensitivity/Resistance vs. w1118 Strain | Key Genetic Factor |
| w1118 (Drosophila melanogaster) | Permethrin | Susceptible (Baseline) | Wild-type sodium channel |
| w1118 (Drosophila melanogaster) | This compound A | Susceptible (Baseline) | Wild-type sodium channel |
| parats1 (Drosophila melanogaster) | Permethrin | More Resistant | I265N mutation in sodium channel |
| parats1 (Drosophila melanogaster) | This compound A | More Sensitive (Negative Cross-Resistance) | I265N mutation in sodium channel |
Strategies to Mitigate Resistance
The phenomenon of negative cross-resistance, as observed between pyrethroids and this compound A, presents a valuable opportunity for resistance management strategies. This inverse relationship in susceptibility suggests that populations developing resistance to one compound may become more vulnerable to the other.
Leveraging negative cross-resistance can involve:
Rotation of Insecticides: Alternating the use of this compound A with pyrethroids could select against resistance to both classes simultaneously. As insects develop resistance to pyrethroids, their susceptibility to this compound A might increase, and vice-versa, thereby slowing down the development of broad-spectrum resistance.
Mixtures of Insecticides: Formulating this compound A in combination with pyrethroids could be an effective strategy. In such mixtures, individuals resistant to one component would be susceptible to the other, leading to a more comprehensive control and potentially delaying the onset of resistance to either compound when used alone. This approach aims to exploit the distinct, yet interacting, resistance mechanisms.
Monitoring Resistance Alleles: Continuous monitoring of resistance-conferring mutations, such as the I265N mutation in sodium channels, can help predict the efficacy of this compound A and guide the selection of appropriate resistance management tactics in the field.
These strategies, rooted in understanding the biochemical and genetic bases of resistance, are essential for preserving the long-term efficacy of this compound A as an insecticidal agent.
Computational and Theoretical Chemistry in Haedoxan Research
Molecular Modeling and Docking Simulations for Target Identification
Molecular modeling and docking simulations are fundamental computational techniques employed to predict the binding modes and affinities of small molecules, such as Haedoxan, with their biological targets frontiersin.orgfrontiersin.orgtechnologynetworks.commdpi.com. This approach is crucial for identifying the specific proteins or macromolecules through which this compound exerts its observed biological activities, particularly its insecticidal effects technologynetworks.comnih.gov.
Given this compound's established insecticidal activity, a primary focus of molecular modeling and docking studies would be to identify and characterize its interactions with insect-specific targets. Research has indicated that this compound A affects insect sodium channels, altering electrical responses at the Drosophila neuromuscular junction and causing a hyperpolarizing shift in the voltage dependence of fast inactivation of these channels researchgate.netnih.gov. This strongly implicates voltage-gated sodium channels as key molecular targets for this compound's action.
Molecular docking simulations can predict how this compound fits into the active sites or binding pockets of these channels, providing insights into the specific residues involved in binding and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex frontiersin.orgfrontiersin.orgmdpi.comjscimedcentral.com. Following docking, molecular dynamics (MD) simulations can further assess the stability of the ligand-protein complex over time, offering a more dynamic view of the interaction and confirming the robustness of the predicted binding pose technologynetworks.commdpi.com. While specific detailed docking findings for this compound were not extensively reported in the provided search results, the general application of these methods would involve:
Target Selection: Identifying relevant insect sodium channel structures (if available) or homologous proteins for modeling.
Ligand Preparation: Preparing the 3D structure of this compound, including its various conformers and protonation states.
Docking Execution: Running docking algorithms to predict optimal binding poses and calculate binding scores.
Analysis: Interpreting the results to understand the molecular basis of this compound's insecticidal action, potentially leading to the identification of novel target sites or mechanisms.
In Silico Prediction of Biological Activities
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of compounds with their biological activity psu.eduresearchgate.netopen.ac.uk. For this compound and its analogs, QSAR studies can:
Identify key structural features or physicochemical parameters (e.g., hydrophobicity, electronic properties, steric bulk) that are essential for its potent insecticidal activity psu.eduopen.ac.uk.
Predict the activity of newly designed this compound derivatives without the need for extensive synthesis and experimental testing.
Guide the optimization of the this compound scaffold for improved potency or selectivity. QSAR studies have been applied to other insecticidal compounds and octopaminergic agonists, demonstrating their utility in understanding structure-activity relationships psu.eduresearchgate.netopen.ac.ukmdpi-res.comacs.org.
ADMET Prediction: Predicting ADMET properties in silico is critical in the early stages of drug and pesticide development to minimize the risk of late-stage failures frontiersin.orgfrontiersin.orgmdpi.comresearchgate.netnih.govoptibrium.com. For this compound, ADMET predictions would aim to:
Absorption: Estimate its oral bioavailability and permeability across biological membranes researchgate.netoptibrium.com.
Distribution: Predict its distribution within the organism, including its ability to cross barriers like the blood-brain barrier in insects researchgate.netoptibrium.com.
Metabolism: Identify potential metabolic pathways and enzymes involved in its breakdown, which is crucial for understanding its persistence and potential for generating active or inactive metabolites researchgate.netoptibrium.com.
Excretion: Forecast how the compound and its metabolites are eliminated from the body researchgate.netoptibrium.com.
Toxicity: Predict potential adverse effects, such as mutagenicity, carcinogenicity, or specific organ toxicities. While this compound is a pesticide, understanding its toxicity profile is essential for safe application and development of new, safer analogs researchgate.netnih.gov.
These in silico predictions help in prioritizing this compound derivatives with favorable profiles, ensuring that potential candidates are not only effective but also possess desirable pharmacokinetic and toxicological characteristics.
Cheminformatics Approaches for this compound Library Design
Cheminformatics provides a suite of computational tools and methodologies for managing, analyzing, and designing chemical information, particularly relevant for the creation and exploration of chemical libraries harvard.edunih.govparssilico.com. For this compound, cheminformatics approaches are invaluable for:
Chemical Space Exploration: Navigating the vast "chemical space" of possible molecules to identify novel this compound analogs or derivatives with desired properties rsc.orgpeerj.combiosolveit.denih.gov. This involves systematically generating and evaluating virtual compounds based on the this compound scaffold.
Library Design: Designing focused or diverse libraries of this compound derivatives for high-throughput screening harvard.edudrugdesign.orgrsc.org. This can involve:
Scaffold Hopping: Identifying alternative core structures that retain the desired biological activity but offer improved properties or novelty researchgate.netdrugdesign.org.
Diversity Analysis: Ensuring that the designed library covers a broad range of chemical diversity around the this compound structure, or is focused on specific regions of chemical space predicted to be active harvard.edudrugdesign.org.
Virtual Screening: Rapidly screening large virtual libraries against identified biological targets using computational methods to identify promising candidates for synthesis and experimental validation frontiersin.orgfrontiersin.orgmdpi.combiosolveit.de.
Structure-Activity Relationship (SAR) Elucidation: Cheminformatics tools can help in visualizing and analyzing SAR data, identifying patterns that link structural modifications to changes in biological activity, thus guiding iterative design cycles open.ac.uk.
By employing cheminformatics, researchers can rationally design new this compound-like molecules, optimizing their insecticidal potency, improving their ADMET profiles, or exploring their potential in other therapeutic areas, thereby streamlining the discovery process and reducing experimental costs frontiersin.orgfrontiersin.orgharvard.edunih.govdrugdesign.org.
Future Directions and Emerging Research Avenues for Haedoxan Compounds
Development of Next-Generation Haedoxan-Based Biopesticides
This compound A stands out for its remarkable insecticidal activity, which has been reported to be comparable to that of commercial synthetic pyrethroids. nih.govfrontiersin.org It demonstrates effectiveness against a range of insect pests, including Musca domestica, Culex pipiens pallens, Mythimna separata, and Plutella xylostella. nih.govfrontiersin.orgmdpi.comresearchgate.netnih.govwikipedia.orgmetabolomicsworkbench.org Studies have shown that this compound A affects the insect nervous system by delaying the decay rate of evoked excitatory junctional potentials (EJPs) and increasing the frequency of miniature EJPs (mEJPs) at the Drosophila neuromuscular junction. It also induces a significant hyperpolarizing shift in the voltage dependence of fast inactivation of insect sodium channels. wikipedia.orgnih.gov
A primary hurdle in the commercialization of this compound A as a biopesticide is its extremely low concentration in Phryma leptostachya (ranging from 0.004% to 0.009%) and the demanding nature of its total synthesis, which can require over 20 synthetic steps to achieve moderate selectivities. nih.govfrontiersin.org Consequently, a key future direction involves the development of novel synthetic routes for Haedoxans that prioritize higher efficiency, improved stereoselectivity, better step and redox economy, and more environmentally friendly procedures. nih.govfrontiersin.org
Furthermore, research into this compound A's potential for resistance management in pest control is ongoing. Studies on Aedes aegypti have shown that resistance to this compound A can develop through enhanced cytochrome P450-dependent monooxygenase activity, but it exhibits very low cross-resistance with commonly used insecticides like imidacloprid (B1192907) and chlorpyrifos. This suggests that this compound A holds promise as a botanical insecticide that can be integrated into rational resistance management strategies for mosquito control. researchgate.net The synergistic activities observed between Haedoxans and other pesticides, such as pyrethrin and carbamate (B1207046) pesticides, also highlight avenues for developing more effective and sustainable pest control formulations. nih.govfrontiersin.org
The insecticidal activities of this compound A and related lignans (B1203133) against various pests are summarized in the table below. mdpi.comresearchgate.netnih.govwikipedia.org
| Compound | Target Pest | Type of Toxicity | Value (mg/L) | Timeframe | Citation |
| This compound A | Culex pipiens pallens | LC50 | 1.21 | N/A | wikipedia.org |
| This compound A | Mythimna separata | Stomach Toxicity LC50 | 17.06 | 24 h | mdpi.comresearchgate.netnih.gov |
| This compound A | Mythimna separata | Topical Toxicity LC50 | 1123.14 | 24 h | mdpi.comresearchgate.netnih.gov |
| This compound A | Plutella xylostella | Stomach Toxicity LC50 | 857.28 | 48 h | mdpi.comresearchgate.netnih.gov |
| Phrymarolin I | Mythimna separata | Stomach Toxicity KD50 | 3450.21 | 4 h | mdpi.comresearchgate.netnih.gov |
| Phrymarolin I | Plutella xylostella | Stomach Toxicity LC50 | 1432.05 | 48 h | mdpi.comresearchgate.netnih.gov |
| Compound T4 | Mythimna separata | Stomach Toxicity KD50 | 2807.10 | 8 h | mdpi.comresearchgate.netnih.gov |
Exploration of Novel Therapeutic Applications Beyond Pest Control
Beyond its established role as an insecticide, Haedoxans, and related molecules, exhibit promising biological activities that warrant further investigation for therapeutic applications. Haedoxans have been reported to possess antifungal, antibacterial, and anticancer properties. nih.govfrontiersin.org
The plant source of this compound A, Phryma leptostachya, has a long history of use in traditional Chinese medicine to treat inflammatory conditions such as itching, allergic dermatitis, and gout. nih.govfrontiersin.org While the therapeutic efficacy of Phryma leptostachya extracts is documented, specific pharmacological backing for its constituents, including this compound A, is limited. chem960.commitoproteome.org However, studies on the dried roots of Phryma leptostachya var. asiatica Hara have demonstrated anti-angiogenic, anti-inflammatory, antioxidant, and tyrosinase inhibitory activities. chem960.commitoproteome.org Future research should focus on isolating and rigorously evaluating this compound A and its analogs for these specific therapeutic effects to elucidate their precise mechanisms of action and potential as lead compounds for drug discovery.
Integration of Omics Technologies for Comprehensive Understanding
The application of "omics" technologies is crucial for a deeper and more comprehensive understanding of this compound compounds, from their biosynthesis in plants to their interactions within biological systems. Genomics, transcriptomics, proteomics, and metabolomics offer powerful tools to unravel the complex biological pathways involved.
For instance, transcriptome analysis in insects exposed to this compound A can provide insights into the detoxification mechanisms and changes in gene expression in response to the compound. metabolomicsworkbench.org This approach can identify key genes and pathways involved in insecticide resistance or susceptibility, thereby informing the development of more effective pest control strategies. metabolomicsworkbench.org
Furthermore, omics technologies can be leveraged to understand the biosynthesis of Haedoxans and other secondary metabolites within Phryma leptostachya. By identifying the genes and enzymes responsible for this compound production, researchers can explore metabolic engineering strategies to enhance its yield in the plant or in heterologous expression systems. Integrated omics approaches can also help in elucidating the genetic basis of gene networks involved in plant defense responses, which could lead to novel ways of producing or enhancing this compound content sustainably.
Sustainable Production Methods for Haedoxans
The inherent challenges of low natural abundance and complex chemical synthesis necessitate the development of sustainable production methods for Haedoxans. Current synthetic routes for this compound A are lengthy, requiring over 20 steps, which is a significant barrier to commercial viability. nih.govfrontiersin.org
Future research should prioritize the design and implementation of highly efficient, stereoselective, and step-economical synthetic processes that adhere to green chemistry principles. nih.govfrontiersin.org This includes exploring novel catalytic methods and reaction pathways that minimize waste generation and energy consumption.
Beyond traditional chemical synthesis, biotechnological approaches offer promising avenues for sustainable this compound production. Metabolic engineering of Phryma leptostachya or other plant systems, as well as the engineering of microbial platforms (e.g., yeast or bacteria), could enable the biosynthesis of Haedoxans in a more controlled and scalable manner. This would involve identifying and manipulating the genes responsible for this compound biosynthesis, potentially leading to significantly higher yields and reduced environmental impact compared to extraction from wild plants or complex chemical synthesis. The concept of sustainable production of bio-based heteroatom-containing compounds aligns well with the future needs for Haedoxans.
Collaborative Research Frameworks for Accelerated Discovery and Development
Given the multifaceted nature of this compound research, encompassing chemical synthesis, biological activity, and sustainable production, collaborative research frameworks are essential for accelerating discovery and development. Interdisciplinary collaborations involving chemists, biologists, agricultural scientists, pharmacologists, and engineers can foster a holistic approach to understanding and utilizing this compound compounds.
The establishment of joint laboratories and multi-institutional research initiatives can facilitate the sharing of expertise, resources, and data, thereby streamlining the research and development pipeline. Such frameworks can also help in overcoming the challenges associated with the complex synthesis and limited availability of this compound samples, as highlighted in existing research. nih.govfrontiersin.org By pooling knowledge and resources, the scientific community can more effectively explore novel therapeutic applications, optimize biopesticide formulations, and develop economically viable and environmentally sound production methods for Haedoxans.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
